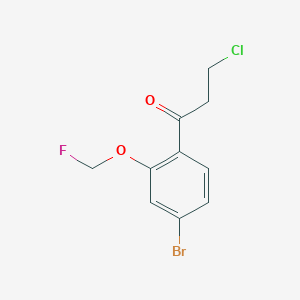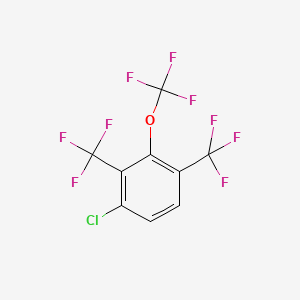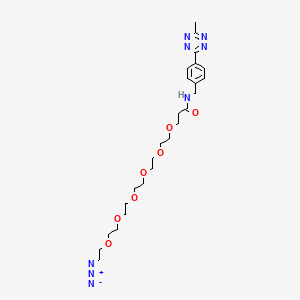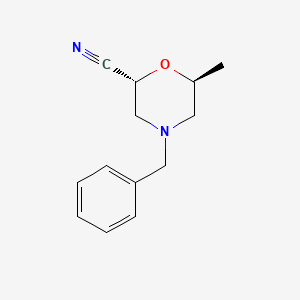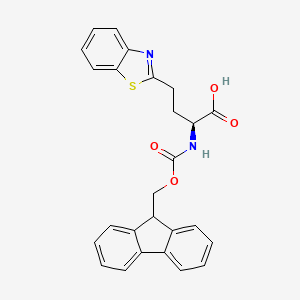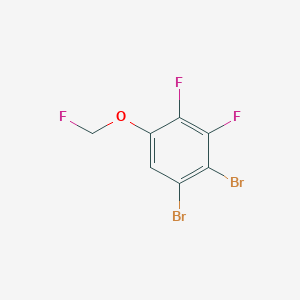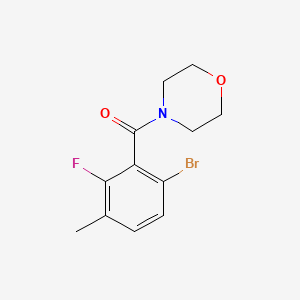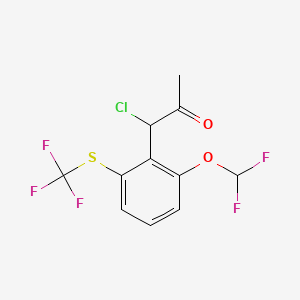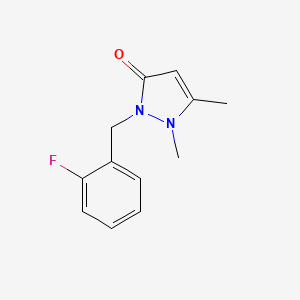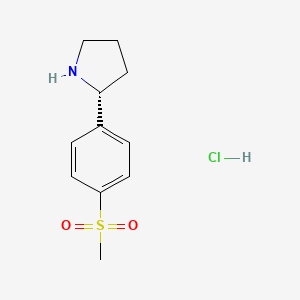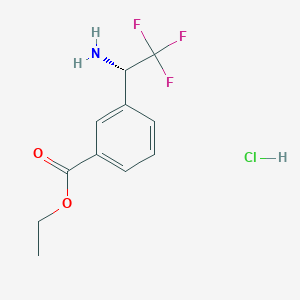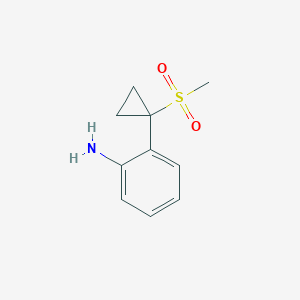
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both benzyl and methyl groups on the morpholine ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxal.
Formation of Morpholine Ring: The key step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting benzylamine with methyl glyoxal under acidic or basic conditions.
Reduction: The resulting intermediate is then reduced to obtain this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereoselectivity.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying enzyme-substrate interactions.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a promising candidate for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-Methionine sulfoximine: A compound with a similar chiral structure but different functional groups.
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone: Another chiral compound with a benzyl group.
Uniqueness
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is unique due to its specific combination of benzyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
[(2S,5S)-4-benzyl-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |
Clé InChI |
NFCNFNOOTWGKSR-AAEUAGOBSA-N |
SMILES isomérique |
C[C@H]1CO[C@@H](CN1CC2=CC=CC=C2)CO |
SMILES canonique |
CC1COC(CN1CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


